molecular formula C12H26 B14560187 2,4,5,6-Tetramethyloctane CAS No. 62199-37-5

2,4,5,6-Tetramethyloctane

Cat. No.: B14560187
CAS No.: 62199-37-5
M. Wt: 170.33 g/mol
InChI Key: YJMGKHXCSVEVKG-UHFFFAOYSA-N
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Description

2,4,5,6-Tetramethyloctane: is a branched alkane with the molecular formula C12H26 . It is a hydrocarbon that consists of a chain of eight carbon atoms with four methyl groups attached to the second, fourth, fifth, and sixth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable octane derivative with methyl groups. This can be done using Friedel-Crafts alkylation, where an octane derivative reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons or the use of petrochemical processes to isolate and purify the desired compound. The specific methods and conditions can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetramethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Can lead to the formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Typically results in the formation of more saturated hydrocarbons.

    Substitution: Leads to the formation of halogenated alkanes.

Scientific Research Applications

2,4,5,6-Tetramethyloctane has various applications in scientific research:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Investigated for its potential effects on biological systems, including its interactions with cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetramethyloctane involves its interactions with other molecules at the molecular level. As a hydrophobic compound, it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. These interactions can influence various cellular processes and pathways, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2,4,5,6-Tetramethyloctane can be compared with other similar compounds such as:

  • 2,2,4,6-Tetramethyloctane
  • 2,2,4,5-Tetramethyloctane
  • 2,2,3,6-Tetramethyloctane

These compounds share similar structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound can result in distinct physical and chemical properties, making it a valuable compound for specific applications.

Properties

CAS No.

62199-37-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,5,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-10(4)12(6)11(5)8-9(2)3/h9-12H,7-8H2,1-6H3

InChI Key

YJMGKHXCSVEVKG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C)CC(C)C

Origin of Product

United States

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